4-(1-propyl-4-piperidinyl)Benzoic acid
Description
4-(1-Propyl-4-piperidinyl)Benzoic acid (CAS 354813-33-5) is a benzoic acid derivative featuring a piperidine ring substituted with a propyl group at the 4-position. The compound’s structure combines a hydrophobic piperidine-propyl moiety with a polar carboxylic acid group, making it a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes requiring lipophilic and hydrogen-bonding interactions . Its hydrochloride salt form (this compound hydrochloride) is often employed to enhance aqueous solubility for pharmacological studies .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-(1-propylpiperidin-4-yl)benzoic acid |
InChI |
InChI=1S/C15H21NO2/c1-2-9-16-10-7-13(8-11-16)12-3-5-14(6-4-12)15(17)18/h3-6,13H,2,7-11H2,1H3,(H,17,18) |
InChI Key |
APDLTIANSVPWJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-propyl-4-piperidinyl)Benzoic acid typically involves the reaction of 4-piperidone with propyl bromide to form 1-propyl-4-piperidone. This intermediate is then reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Propyl-4-piperidinyl)Benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzoic acid moiety .
Scientific Research Applications
4-(1-Propyl-4-piperidinyl)Benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1-propyl-4-piperidinyl)Benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Propylpiperazin-1-yl)Benzoic Acid (CAS 85469-68-7)
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molar Mass : 248.32 g/mol
- Key Differences :
- Core Ring : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Piperazine derivatives often exhibit higher basicity and altered binding kinetics due to the additional nitrogen .
- Substituent : Propyl group on piperazine vs. piperidine. This may reduce lipophilicity (logP) compared to the piperidine analog.
- Applications : Piperazine-based compounds are frequently used in antipsychotic and antihistamine drug development .
4-(4-Methylpiperazin-1-ylmethyl)Benzoic Acid (CAS 106261-48-7)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molar Mass : 234.30 g/mol
- Key Differences: Linker: Methylpiperazinyl group connected via methylene (-CH₂-) to the benzoic acid. This increases steric bulk and may hinder target binding compared to direct piperidinyl attachment .
3-Bromo-4-(1-piperidinylmethyl)Benzoic Acid (CAS 1131594-42-7)
- Molecular Formula: C₁₃H₁₆BrNO₂
- Molar Mass : 306.18 g/mol
- Synthetic Utility: Bromine enables further functionalization via cross-coupling reactions, making it a valuable intermediate .
4-((4-(((Trans-2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)Benzoic Acid ()
- Molecular Formula : C₂₄H₂₉N₂O₂
- Pharmacokinetics: The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
